N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFM-2 belongs to the family of N-acyl amino acid derivatives, which have been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mechanism of Action
The exact mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide is not fully understood, but it is thought to involve modulation of the activity of ion channels and receptors involved in pain transmission. Specifically, N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide has been shown to inhibit the activity of the voltage-gated sodium channel Nav1.7, which plays a key role in the generation and transmission of pain signals.
Biochemical and Physiological Effects:
In addition to its analgesic properties, N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide has been shown to exhibit anti-inflammatory effects in animal models of inflammation. N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide has also been shown to have a low toxicity profile and does not appear to produce any significant adverse effects in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide is its relatively simple synthesis, which makes it readily accessible for laboratory studies. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several potential future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide. One area of interest is the development of more potent and selective analogs of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide that could be used as therapeutic agents for pain and inflammation. Another area of research is the investigation of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide's effects on other ion channels and receptors that are involved in pain transmission. Additionally, further studies are needed to determine the safety and efficacy of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide in human clinical trials.
Synthesis Methods
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide involves the reaction of 2-fluoroaniline with N-(1-cyano-1,2-dimethylpropyl)glycine in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using standard chromatographic techniques.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide has been the subject of numerous scientific studies aimed at elucidating its mechanism of action and potential therapeutic applications. One area of research has focused on its analgesic properties, with studies demonstrating that N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide can effectively reduce pain in animal models of acute and chronic pain.
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2-fluoroanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O/c1-10(2)14(3,9-16)18-13(19)8-17-12-7-5-4-6-11(12)15/h4-7,10,17H,8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJBLKYINGTPTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide |
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